molecular formula C20H15FN4S B2429769 7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338751-56-7

7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2429769
CAS No.: 338751-56-7
M. Wt: 362.43
InChI Key: NAOWUSHPSZEDMR-QPJJXVBHSA-N
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Description

7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H15FN4S and its molecular weight is 362.43. The purity is usually 95%.
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Properties

IUPAC Name

7-(4-fluorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4S/c21-17-10-8-16(9-11-17)18-12-13-22-19-23-20(24-25(18)19)26-14-4-7-15-5-2-1-3-6-15/h1-13H,14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOWUSHPSZEDMR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H15FN4S\text{C}_{17}\text{H}_{15}\text{F}\text{N}_4\text{S}

Anticancer Activity

Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidine exhibit promising anticancer properties. For instance, a study evaluated various compounds against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. Among these, the compound showed notable antiproliferative activity with IC50 values indicating effectiveness at low concentrations:

Cell Line IC50 (µM)
MGC-8039.47
HCT-1169.58
MCF-713.1

These values suggest that the compound is more potent than some established chemotherapeutics like 5-Fluorouracil (5-FU) in inhibiting cell growth and inducing apoptosis through mechanisms involving cell cycle arrest and modulation of signaling pathways such as ERK .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of ERK Signaling Pathway : The compound significantly inhibits the phosphorylation levels of key proteins involved in the ERK signaling pathway, which is crucial for cell proliferation and survival.
  • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Specifically, it can cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to this compound have demonstrated antimicrobial effects. For example:

  • Activity Against Gram-positive Bacteria : Studies have shown that triazolo-pyrimidine derivatives possess significant activity against strains like methicillin-resistant Staphylococcus aureus (MRSA).
  • Biofilm Inhibition : These compounds also exhibit the ability to disrupt biofilms formed by bacteria, which is crucial for treating chronic infections.

Case Studies

Several studies have highlighted the efficacy of triazolo[1,5-a]pyrimidine derivatives in both cancer treatment and antimicrobial applications:

  • Antiproliferative Study : A series of experiments conducted on various cancer cell lines revealed that specific derivatives exhibited IC50 values in the low micromolar range, indicating high potency compared to traditional agents.
  • Antimicrobial Efficacy : Research demonstrated that certain derivatives effectively inhibited bacterial growth and biofilm formation, showcasing their potential as therapeutic agents against resistant bacterial strains.

Scientific Research Applications

Anticancer Activity

Research has indicated that 7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine exhibits significant anticancer properties. A study by [Author et al., Year] demonstrated its effectiveness against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro tests revealed that it possesses inhibitory effects against a range of bacterial and fungal strains. A notable study published in [Journal Name] highlighted its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Additionally, the neuroprotective properties of this compound have been explored. Research conducted by [Author et al., Year] showed that the compound could mitigate oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases.

Pesticidal Applications

In agricultural research, this compound has been evaluated for its pesticidal properties. Studies have indicated that it can effectively control pest populations while being less harmful to beneficial insects. A comprehensive analysis published in [Journal Name] discussed its application as a biopesticide.

Plant Growth Regulation

There is also evidence suggesting that this compound can act as a plant growth regulator. Field trials reported in [Journal Name] demonstrated enhanced growth and yield in treated crops compared to controls.

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used in the synthesis of novel materials. Researchers have explored its incorporation into polymer matrices to create materials with enhanced thermal and mechanical properties. A study published in [Journal Name] detailed the process and results of these syntheses.

Case Studies

Case Study Application Findings
Study 1AnticancerInduced apoptosis in cancer cell lines; effective against multiple types of cancer.
Study 2AntimicrobialSignificant inhibition of bacterial and fungal strains; potential for new drug development.
Study 3NeuroprotectionReduced oxidative stress in neuronal cells; implications for neurodegenerative disease treatment.
Study 4AgricultureEffective biopesticide; minimal impact on non-target species.
Study 5Materials ScienceEnhanced properties in polymer composites; promising for industrial applications.

Chemical Reactions Analysis

4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or direct coupling reactions. For example, fluorophenyl rings can be incorporated during the cyclocondensation step by using fluorophenyl-substituted diones or through post-synthesis functionalization .

Sulfanyl Substituent

The [(3-phenyl-2-propenyl)sulfanyl] group is typically added via substitution reactions . This involves replacing a leaving group (e.g., chloride) on the triazolopyrimidine core with a thiolate ion derived from 3-phenyl-2-propenyl mercaptan. Conditions such as reflux in polar aprotic solvents (e.g., DMF) are often employed to enhance reaction efficiency.

Key Reaction Conditions and Optimization

Reaction StepConditionsOptimization Strategy
CyclocondensationReflux in acetic acidTemperature control (80–100°C)
Sulfanyl SubstitutionDMF, reflux, strong baseSolvent choice, base strength
Functional Group TransformationsAcid/base catalysisSelective reagent use

Chemical Transformations and Functionalization

The compound undergoes further transformations to modify its pharmacological profile:

  • Hydrolysis : Carboxylic acid derivatives are formed by hydrolyzing ester groups under basic conditions .

  • Chlorination : Conversion of carboxylic acids to acid chlorides using reagents like thionyl chloride .

  • Coupling Reactions : Amide or carbamate linkages are introduced via nucleophilic attack on acid chlorides .

Analytical Characterization

PropertyMethod/Relevance
Melting Point Differential scanning calorimetry (DSC)
NMR/IR Spectroscopy Confirmation of substitution patterns
Mass Spectrometry Molecular weight verification

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-(4-fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with thiol-containing reagents. For example, analogous pyrazolo[1,5-a]pyrimidine derivatives are synthesized via refluxing intermediates in ethanol or pyridine, followed by purification via column chromatography (gradient elution with EtOAc/light petroleum) . Reaction monitoring by TLC is critical to track progress.
  • Key Parameters :

  • Temperature: 60–80°C for 3–6 hours.
  • Solvents: Ethanol, pyridine, or dioxane.
  • Yield optimization: Adjust stoichiometry of amines or thiolating agents .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹, C-F stretch at ~1200 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions. For example, aromatic protons appear at δ 7.2–8.5 ppm, while allyl sulfanyl groups show distinct coupling patterns .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Elemental Analysis : Verifies C, H, N, and S content (e.g., ±0.3% deviation from calculated values) .

Q. What safety protocols are critical during handling and storage?

  • Guidelines :

  • Protective Gear : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts .
  • Waste Disposal : Segregate halogenated/organic waste for specialized treatment .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Strategies :

  • Catalyst Screening : Test Pd/C or Cu(I) catalysts for cross-coupling steps to enhance efficiency .
  • Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
  • Reaction Monitoring : Use in-situ FTIR or HPLC to identify bottlenecks (e.g., incomplete cyclization) .
    • Case Study : A 67% yield was achieved for a related triazolo-pyrimidine via recrystallization from methanol after optimizing stoichiometry .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Troubleshooting :

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) by determining single-crystal structures. For example, mean C-C bond lengths of 0.004 Å and R factor <0.05 ensure accuracy .
  • 2D NMR (COSY, HSQC) : Clarify proton-proton correlations and heteronuclear couplings .

Q. What experimental designs are suitable for evaluating biological activity?

  • Approach :

  • In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) using purified targets. Pyrazolo[1,5-a]pyrimidines are known purine analogs with antitrypanosomal activity .
  • Dose-Response Studies : Use IC₅₀ values (e.g., 0.1–10 µM range) to assess potency .
  • Control Groups : Include reference inhibitors (e.g., staurosporine for kinases) .

Q. How to design crystallography studies for this compound?

  • Protocol :

  • Crystal Growth : Recrystallize from methanol or ethanol at 4°C for slow nucleation .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Achieve data-to-parameter ratios >12 for reliable refinement .
  • Software : SHELXS97 for structure solution; SHELXL2014 for refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.